molecular formula C12H14BBrClFO2 B8207553 2-(3-Bromo-2-chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Bromo-2-chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8207553
M. Wt: 335.41 g/mol
InChI Key: MTVLLRLQAWWOLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromo-2-chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound with the molecular formula C12H15BBrClFO2. This compound is notable for its unique structure, which includes a boron atom within a dioxaborolane ring, and its substitution pattern on the phenyl ring, which includes bromine, chlorine, and fluorine atoms. These features make it a valuable intermediate in organic synthesis, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-bromo-2-chloro-6-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The general reaction conditions include:

    Solvent: Tetrahydrofuran (THF) or toluene

    Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. The purification of the product typically involves recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine, chlorine, and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The boron atom in the dioxaborolane ring makes this compound a suitable candidate for Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4 or Pd(OAc)2, are commonly used in Suzuki-Miyaura reactions. The reactions are usually performed in the presence of a base, such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH), in solvents like ethanol or water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound resulting from the coupling of the phenyl ring with another aryl or vinyl group.

Scientific Research Applications

2-(3-Bromo-2-chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound is employed in the development of advanced materials, such as organic semiconductors and polymers.

    Chemical Biology: It serves as a tool for the modification of biomolecules, enabling the study of biological processes at the molecular level.

    Industrial Chemistry: The compound is used in the production of agrochemicals and specialty chemicals, where its unique reactivity is advantageous.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily related to its ability to participate in cross-coupling reactions. The boron atom in the dioxaborolane ring can form a complex with a palladium catalyst, facilitating the transfer of the phenyl group to a suitable electrophile. This process involves the formation of a palladium-boron intermediate, followed by transmetalation and reductive elimination steps, resulting in the formation of a new carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Bromo-2-chloro-6-fluorophenyl)-1,3-dioxolane: This compound shares a similar substitution pattern on the phenyl ring but lacks the boron atom and the tetramethyl groups.

    2-(3-Bromo-2-chloro-6-fluorophenyl)-3-methylbutan-2-ol: This compound has a similar phenyl ring substitution but features a different functional group, making it less suitable for cross-coupling reactions.

    (3-Bromo-2-chloro-6-fluorophenyl)(phenyl)methanone: This compound has a similar phenyl ring substitution but includes a ketone functional group, which alters its reactivity and applications.

Uniqueness

The uniqueness of 2-(3-Bromo-2-chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its combination of a boron-containing dioxaborolane ring and a highly substituted phenyl ring. This structure imparts unique reactivity, particularly in cross-coupling reactions, making it a valuable intermediate in organic synthesis and a versatile tool in various scientific research applications.

Properties

IUPAC Name

2-(3-bromo-2-chloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BBrClFO2/c1-11(2)12(3,4)18-13(17-11)9-8(16)6-5-7(14)10(9)15/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVLLRLQAWWOLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Cl)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BBrClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.